molecular formula C12H15NO3S B022183 N-Acetyl-S-benzyl-L-cysteine CAS No. 19542-77-9

N-Acetyl-S-benzyl-L-cysteine

Cat. No.: B022183
CAS No.: 19542-77-9
M. Wt: 253.32 g/mol
InChI Key: BJUXDERNWYKSIQ-NSHDSACASA-N
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Mechanism of Action

Target of Action

N-Acetyl-S-benzyl-L-cysteine is primarily used in the field of analytical chemistry, particularly in the study of xenobiotic metabolism . It is often used as a reference standard in the quantification of metabolites formed during the biotransformation of xenobiotics that contain a benzyl group .

Mode of Action

The exact mode of action of this compound remains partially elusive. It is believed to function as an antioxidant by neutralizing reactive oxygen species and preventing oxidative harm .

Biochemical Pathways

This compound is involved in the biochemical pathways related to xenobiotic metabolismThis compound aids in the biotransformation of these xenobiotics, particularly those containing a benzyl group .

Pharmacokinetics

It is known that the compound is used in the field of analytical chemistry, suggesting that it may have properties that allow it to be easily detected and quantified .

Result of Action

The primary result of this compound’s action is its role in the biotransformation of xenobiotics. By aiding in the metabolism of these foreign substances, this compound helps to neutralize potentially harmful compounds and prevent oxidative damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, a study found a significant correlation between the concentration of this compound and atmospheric individual BTEX derived from the e-waste recycling area, suggesting that it is a potential marker for BTEX exposure to e-waste occupational workers .

Biochemical Analysis

Biochemical Properties

N-Acetyl-S-benzyl-L-cysteine plays a significant role in biochemical reactions, particularly in the detoxification processes. It interacts with enzymes such as transferases, which are responsible for its formation. This compound is also involved in the conjugation reactions that help in the detoxification and elimination of various xenobiotics. The interactions of this compound with these enzymes are crucial for its function in detoxification pathways .

Cellular Effects

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to regulate the production of reactive oxygen species, thereby protecting cells from oxidative stress . Additionally, this compound can affect the expression of genes involved in inflammatory responses, further highlighting its role in cellular regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It functions as an antioxidant by neutralizing reactive oxygen species and preventing oxidative damage . This compound also interacts with enzymes, inhibiting or activating them to exert its effects. For example, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby providing neuroprotective effects . These interactions at the molecular level are essential for the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to changes in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its antioxidant and anti-inflammatory properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s beneficial effects diminish, and toxicity increases . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to detoxification. It interacts with enzymes such as transferases and conjugates with acetyl groups, which is a key step in the detoxification process . This compound also affects metabolic flux and metabolite levels, further influencing its role in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are crucial for its biological activity .

Subcellular Localization

This compound is localized within specific subcellular compartments, which affects its activity and function. The compound may be directed to certain organelles through targeting signals or post-translational modifications . This subcellular localization is important for its role in detoxification and other biochemical processes .

Properties

IUPAC Name

(2R)-2-acetamido-3-benzylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUXDERNWYKSIQ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90894753
Record name S-Benzyl-N-acetyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19542-77-9
Record name Benzylmercapturic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19542-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Benzyl-N-acetyl-L-cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Benzyl-N-acetyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90894753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYLMERCAPTURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3H719RFPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-Acetyl-S-benzyl-L-cysteine in biological research?

A: this compound serves as a valuable tool for studying mercapturate formation, a critical detoxification pathway in the body. Specifically, it is used as a model compound to understand how cysteine S-conjugates, produced during the metabolism of certain xenobiotics, are ultimately excreted. [, ]

Q2: How is this compound formed in biological systems?

A: this compound is formed through a two-step process. First, S-benzyl-L-cysteine, a cysteine S-conjugate, is actively transported into cells. This transport system demonstrates Michaelis-Menten kinetics and can be inhibited by phenylalanine. [] Subsequently, S-benzyl-L-cysteine undergoes N-acetylation, catalyzed by microsomal N-acetyltransferase, resulting in the formation of this compound. []

Q3: Can you elaborate on the metabolic fate of this compound and related compounds in vivo?

A: Studies in rats have shown that this compound, S-benzyl-L-cysteine, and S-benzyl-N-malonyl-L-cysteine are primarily metabolized to hippuric acid. This metabolic conversion involves the removal of the N-acetyl, N-malonyl, or cysteine moiety, followed by the action of C-S lyase to produce benzyl thiol, which is further metabolized to hippuric acid. [] The majority of the administered dose is excreted in the urine. []

Q4: What analytical techniques are commonly employed to quantify this compound in biological samples?

A: Gas chromatography coupled with mass spectrometry (GC/MS) is a sensitive and reliable method for quantifying this compound in urine. To achieve accurate measurements at low concentrations (ppb levels), a solid-phase extraction technique utilizing C18 cartridges is often employed for sample preparation. Additionally, the use of stable isotopically labeled internal standards enhances the accuracy and precision of the analysis. []

Q5: Beyond GC/MS, are there other analytical techniques for measuring this compound?

A: Yes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been successfully used to measure this compound in complex matrices such as maternal milk. [] This method offers high sensitivity and selectivity, making it suitable for analyzing this compound in various biological samples.

Q6: What is the relevance of measuring this compound levels in population studies?

A: this compound, as a metabolite of toluene, serves as a biomarker of exposure to this common volatile organic compound. [, , ] Measuring its levels in populations can provide valuable insights into the prevalence and potential health impacts of toluene exposure, especially in vulnerable groups like adolescents and pregnant women. [, ]

Q7: Can you provide examples of factors that influence the levels of this compound observed in populations?

A: Studies have shown that demographic factors such as age, gender, and race/ethnicity can influence this compound levels. [] For example, one study found non-Hispanic Black individuals had higher levels of this compound compared to non-Hispanic White individuals. [] Furthermore, lifestyle choices, particularly smoking, are known to significantly increase the levels of this metabolite. [, ]

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